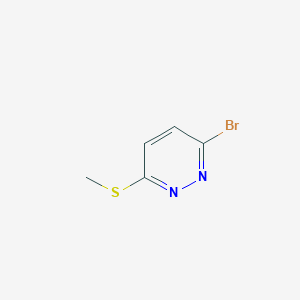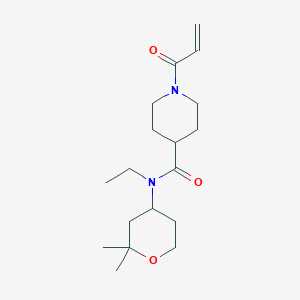
N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as S-7920, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain ion channels and receptors. Specifically, this compound has been shown to activate the TRPV1 ion channel, which is involved in pain sensation, and to inhibit the activity of the P2X3 receptor, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic effects. Additionally, this compound has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One advantage of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide is that it has been shown to be effective in animal models of neuropathic pain, making it a promising candidate for further study. Additionally, this compound has been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
未来方向
There are several potential future directions for research on N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the development of targeted therapies based on its effects on ion channels and receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the discovery of new therapeutic applications. Finally, more studies are needed to validate the safety and efficacy of this compound in human clinical trials, which may ultimately lead to its approval as a new treatment for chronic pain and other conditions.
合成方法
The synthesis of N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 2,2-dimethyloxan-4-ylamine and ethyl acrylate. The resulting product is then purified to obtain this compound in its pure form. This synthesis method has been validated through various studies and is considered a reliable and efficient method for producing this compound.
科学研究应用
N-(2,2-Dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-5-16(21)19-10-7-14(8-11-19)17(22)20(6-2)15-9-12-23-18(3,4)13-15/h5,14-15H,1,6-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWJAOGYPQYIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOC(C1)(C)C)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2861545.png)


![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)
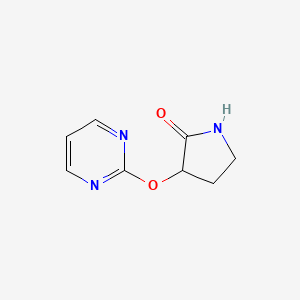

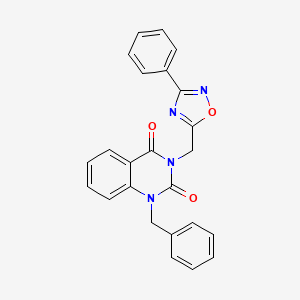
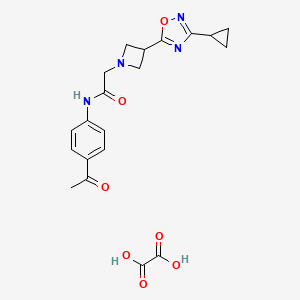
![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)
![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)
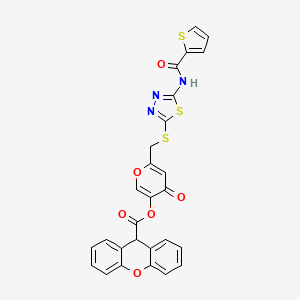
![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)
